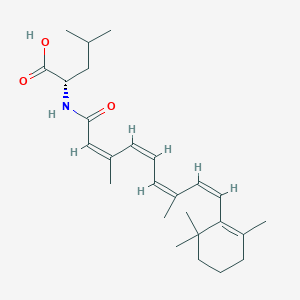

N-(Retinoyl)-DL-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Retinoyl)-DL-leucine, also known as retinyl leucine, is a synthetic retinoid that has gained attention in scientific research due to its potential for various applications. Retinoids are a class of chemical compounds that are structurally related to vitamin A and have been found to play a crucial role in various biological processes, including cell growth and differentiation. Retinyl leucine is a hybrid molecule that combines the properties of retinoids and amino acids, making it a promising candidate for various biomedical applications.

Wirkmechanismus

Retinoids, including N-(Retinoyl)-DL-leucine leucine, exert their effects by binding to specific receptors in the cell nucleus. Once bound, retinoids regulate gene expression, leading to changes in cell growth and differentiation. Retinyl leucine has been found to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in various biological processes, including skin development and immune function.

Biochemical and Physiological Effects:

Retinyl leucine has been found to exhibit various biochemical and physiological effects, including increased collagen production, improved skin texture and tone, and reduced inflammation. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to stimulate cell differentiation and proliferation, which may have potential applications in tissue engineering and regenerative medicine.

Vorteile Und Einschränkungen Für Laborexperimente

Retinyl leucine has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. Additionally, N-(Retinoyl)-DL-leucine leucine can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(Retinoyl)-DL-leucine leucine has some limitations, including its potential toxicity and the need for specialized expertise and equipment for synthesis and analysis.

Zukünftige Richtungen

There are several future directions for research on N-(Retinoyl)-DL-leucine leucine, including its potential as a drug delivery system for various therapeutic agents, its use in tissue engineering and regenerative medicine, and its applications in cosmetics and skincare products. Additionally, further research is needed to fully understand the mechanisms of action of N-(Retinoyl)-DL-leucine leucine and to optimize its synthesis and formulation for various applications.

Synthesemethoden

Retinyl leucine can be synthesized through a multi-step process that involves the reaction of retinol with leucine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of N-(Retinoyl)-DL-leucine leucine is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

Retinyl leucine has been investigated for various biomedical applications, including its potential as a drug delivery system and as a therapeutic agent for skin disorders. The unique structure of N-(Retinoyl)-DL-leucine leucine allows it to penetrate the skin more effectively than other retinoids, making it a promising candidate for topical applications. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to exhibit anti-inflammatory and anti-aging properties, which may have potential applications in cosmetics and skincare products.

Eigenschaften

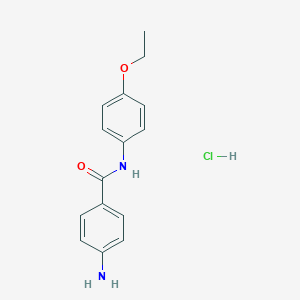

CAS-Nummer |

110683-02-8 |

|---|---|

Produktname |

N-(Retinoyl)-DL-leucine |

Molekularformel |

C17H25FO3 |

Molekulargewicht |

413.6 g/mol |

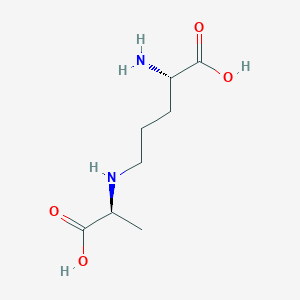

IUPAC-Name |

(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1 |

InChI-Schlüssel |

XILISIALPJYAMY-GTCOHCSCSA-N |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |

Andere CAS-Nummern |

110769-97-6 |

Synonyme |

N-retinoylleucine N-retinoylleucine, (Z,E,E,E)-isomer N-trans-retinoyl-DL-leucine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

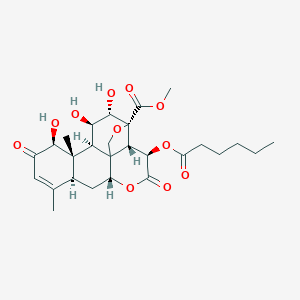

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)